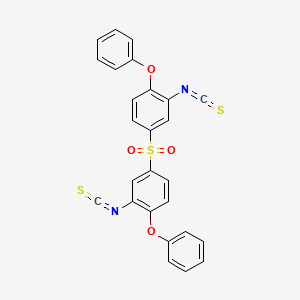![molecular formula C10H16N4O4S B13993998 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide CAS No. 33406-87-0](/img/structure/B13993998.png)
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide involves multiple steps. One common method includes the reaction of 4-hydroxybutanoic acid with 2-(pyrimidin-2-ylsulfamoyl)ethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
類似化合物との比較
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide can be compared with other pyrimidine derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
Pyrimidine-based drugs: Compounds like ramastine and autotoxin contain pyrimidine moieties and are used for their therapeutic effects.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other similar compounds.
特性
CAS番号 |
33406-87-0 |
|---|---|
分子式 |
C10H16N4O4S |
分子量 |
288.33 g/mol |
IUPAC名 |
4-hydroxy-N-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide |
InChI |
InChI=1S/C10H16N4O4S/c15-7-1-3-9(16)11-6-8-19(17,18)14-10-12-4-2-5-13-10/h2,4-5,15H,1,3,6-8H2,(H,11,16)(H,12,13,14) |
InChIキー |
LWEVNZCOXPMLGB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NS(=O)(=O)CCNC(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)







![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)



